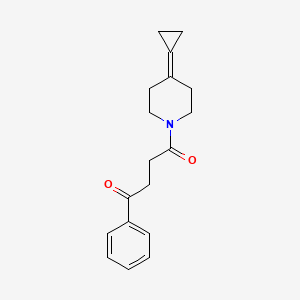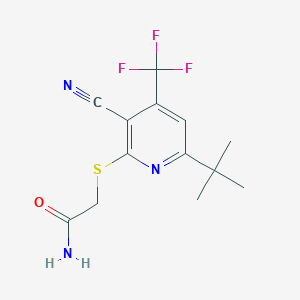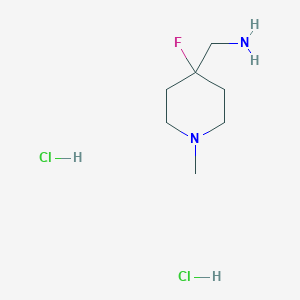![molecular formula C33H45NO12 B2658035 [(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate CAS No. 76918-93-9](/img/structure/B2658035.png)
[(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beiwutine is a norditerpenoid alkaloid isolated from the plant Aconitum manshuricum . This compound is part of a group of alkaloids known for their complex structures and significant biological activities. Beiwutine is chemically classified as a diester diterpenoid alkaloid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beiwutine is typically extracted from the roots of Aconitum species. The extraction process involves the use of ethanol to obtain crude extracts, which are then subjected to further purification steps . The synthetic route involves the isolation of the compound from Fraction I (weak bases) and Fraction III (strong bases) using Suginome’s general method .
Industrial Production Methods
The compound is isolated as an amorphous powder and further purified to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Beiwutine undergoes various chemical reactions, including:
Oxidation: Beiwutine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Beiwutine.
Substitution: Substitution reactions can occur at various positions on the Beiwutine molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Beiwutine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of norditerpenoid alkaloids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various ailments.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Beiwutine exerts its effects through interactions with various molecular targets and pathways. It is known to modulate ion channels and receptors, leading to changes in cellular signaling pathways. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Beiwutine is similar to other norditerpenoid alkaloids such as:
- Aconitine
- Mesaconitine
- Hypaconitine
- Manshuritine
- Beiwudine
- 16-epi-pyromesaconitine
- 14-benzoylmesaconine
Uniqueness
Beiwutine is unique due to its specific structural features and biological activities. It has a distinct arrangement of functional groups that contribute to its unique chemical properties and potential therapeutic effects .
Properties
CAS No. |
76918-93-9 |
|---|---|
Molecular Formula |
C33H45NO12 |
Molecular Weight |
647.7 g/mol |
IUPAC Name |
[(2S,3S,5R,6S,7S,8S,13R,14R,16S,17R,18R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C33H45NO12/c1-16(35)46-33-20-21(43-5)22-29(15-41-3)14-34(2)24(20)32(22,19(42-4)12-18(29)36)31(40)13-30(39,27(44-6)25(33)37)26(23(31)33)45-28(38)17-10-8-7-9-11-17/h7-11,18-27,36-37,39-40H,12-15H2,1-6H3/t18-,19+,20?,21+,22-,23+,24?,25+,26?,27+,29+,30-,31+,32?,33+/m1/s1 |
InChI Key |
GPTAWZLFSGYZGC-YTBUVHLZSA-N |
SMILES |
CC(=O)OC12C3C(C4C5(CN(C3C4(C(CC5O)OC)C6(C1C(C(C6)(C(C2O)OC)O)OC(=O)C7=CC=CC=C7)O)C)COC)OC |
Isomeric SMILES |
CC(=O)O[C@]12[C@H]([C@@H]([C@]3(C[C@]([C@@H]1C3OC(=O)C4=CC=CC=C4)(C56[C@H](C[C@H]([C@@]7([C@H]5[C@H](C2C6N(C7)C)OC)COC)O)OC)O)O)OC)O |
Canonical SMILES |
CC(=O)OC12C3C(C4C5(CN(C3C4(C(CC5O)OC)C6(C1C(C(C6)(C(C2O)OC)O)OC(=O)C7=CC=CC=C7)O)C)COC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


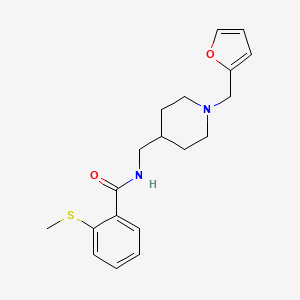
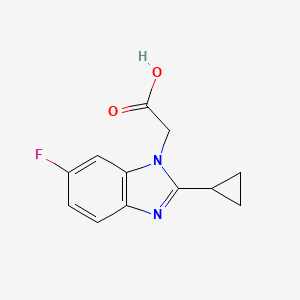
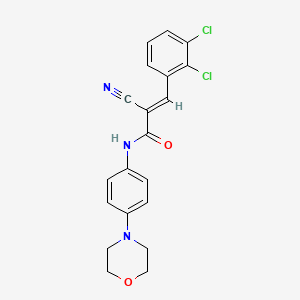
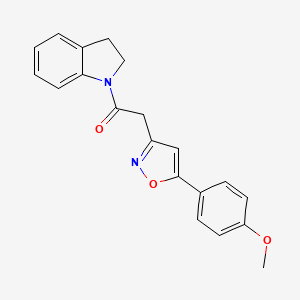
![6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2657961.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2657962.png)
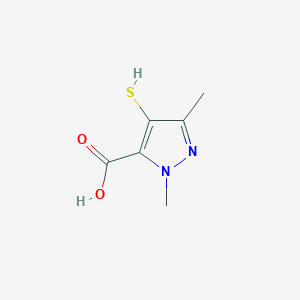
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2657965.png)
![1-[1-(4-Fluorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2657967.png)
![N-(4-butoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2657969.png)
![6-{[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2657971.png)
